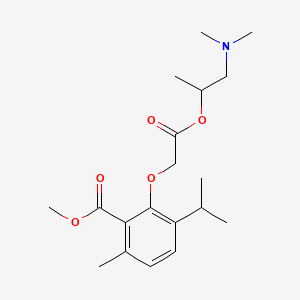
Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, (2-dimethylamino-1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Isopropyl-2-methoxycarbonyl-3-methylphenoxy)acetic acid 2-dimethylamino-1-methylethyl ester is a complex organic compound with the molecular formula C19H29NO5. This compound is known for its unique chemical structure, which includes an ester functional group, a phenoxy group, and a dimethylamino group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isopropyl-2-methoxycarbonyl-3-methylphenoxy)acetic acid 2-dimethylamino-1-methylethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of (6-Isopropyl-2-methoxycarbonyl-3-methylphenoxy)acetic acid with 2-dimethylamino-1-methylethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-Isopropyl-2-methoxycarbonyl-3-methylphenoxy)acetic acid 2-dimethylamino-1-methylethyl ester can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
(6-Isopropyl-2-methoxycarbonyl-3-methylphenoxy)acetic acid 2-dimethylamino-1-methylethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Isopropyl-2-methoxycarbonyl-3-methylphenoxy)acetic acid 2-dimethylamino-1-methylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active acid form, which can then interact with its target. The dimethylamino group may enhance the compound’s binding affinity to its target by forming hydrogen bonds or electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
(6-Isopropyl-2-methoxycarbonyl-3-methylphenoxy)acetic acid: Lacks the dimethylamino ester group, resulting in different chemical properties and reactivity.
2-Dimethylamino-1-methylethyl ester derivatives: Similar ester compounds with varying substituents on the phenoxy group, leading to different biological activities.
Uniqueness
(6-Isopropyl-2-methoxycarbonyl-3-methylphenoxy)acetic acid 2-dimethylamino-1-methylethyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the ester and dimethylamino groups allows for versatile chemical modifications and interactions with biological targets .
Biological Activity
Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, (2-dimethylamino-1-methylethyl) ester, is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to highlight its pharmacological significance.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C20H29NO6
- Molecular Weight : 365.45 g/mol
The structure includes an acetic acid moiety linked to a dimethylaminoethyl group through an ester bond, featuring a substituted aromatic ring with isopropyl and methoxycarbonyl groups. This unique substitution pattern may influence its biological activity.
- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, affecting metabolic pathways.
- Receptor Modulation : The dimethylamino group may interact with neurotransmitter receptors, influencing neurological pathways.
- Antioxidant Activity : The presence of aromatic substitutions can contribute to antioxidant properties, protecting cells from oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds that may provide insights into the potential effects of this ester.
Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of structurally related esters found that certain derivatives exhibited significant inhibition against various bacterial strains. The mechanism was attributed to membrane disruption and interference with cell wall synthesis.
Study 2: Anti-inflammatory Effects
Research on compounds containing similar functional groups demonstrated notable anti-inflammatory effects in animal models. The proposed mechanism involved the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Study 3: Neuropharmacological Effects
Another relevant study focused on the neuropharmacological impact of dimethylamino-substituted compounds, revealing potential anxiolytic and antidepressant effects through serotonin receptor modulation.
Comparative Analysis of Similar Compounds
To contextualize the biological activity of this compound, a comparison with similar esters is presented below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl Acetate | CH₃COOCH₂CH₃ | Solvent; mild antimicrobial |
| Methyl Salicylate | C₇H₆O₃ | Anti-inflammatory; topical analgesic |
| Butyl Acetate | C₆H₁₄O₂ | Solvent; low toxicity |
The unique features of this compound lie in its specific substitution pattern that may enhance its biological activities compared to simpler esters.
Properties
CAS No. |
53206-86-3 |
|---|---|
Molecular Formula |
C19H29NO5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-[2-[1-(dimethylamino)propan-2-yloxy]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C19H29NO5/c1-12(2)15-9-8-13(3)17(19(22)23-7)18(15)24-11-16(21)25-14(4)10-20(5)6/h8-9,12,14H,10-11H2,1-7H3 |
InChI Key |
GUYKUDVQANANFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)OCC(=O)OC(C)CN(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















